molecular formula C18H11Cl2F3N4O2 B3035680 4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide CAS No. 338403-47-7

4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide

Cat. No.: B3035680
CAS No.: 338403-47-7
M. Wt: 443.2 g/mol
InChI Key: NHBULRJBPIKJQV-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a chlorobenzoyl group and a hydrazide moiety, making it a candidate for further research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole core One common approach is the reaction of 4-chlorobenzoyl chloride with hydrazine to form the hydrazide intermediate

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. The process would need to be carefully controlled to manage the reactivity of the various functional groups involved.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: : The hydrazide group can be reduced to form a hydrazine derivative.

  • Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Hydrazine derivatives.

  • Substitution: : Substituted benzoyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an inhibitor, it might bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 4-(4-chlorobenzoyl)pyrrole-2-carboxylic acid: : Similar structure but lacks the hydrazide group.

  • N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide: : Similar pyridinyl group but different core structure.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O2/c19-12-3-1-9(2-4-12)15(28)10-5-14(24-7-10)17(29)27-26-16-13(20)6-11(8-25-16)18(21,22)23/h1-8,24H,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBULRJBPIKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112260
Record name 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338403-47-7
Record name 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338403-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
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4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
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4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
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4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
Reactant of Route 5
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
Reactant of Route 6
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4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide

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